molecular formula C18H15NO2 B12792920 n-(2-Hydroxybenzyl)naphthalene-1-carboxamide CAS No. 6944-60-1

n-(2-Hydroxybenzyl)naphthalene-1-carboxamide

Cat. No.: B12792920
CAS No.: 6944-60-1
M. Wt: 277.3 g/mol
InChI Key: VIGCYGYGZLIQKK-UHFFFAOYSA-N
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Description

n-(2-Hydroxybenzyl)naphthalene-1-carboxamide: is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a naphthalene ring attached to a carboxamide group, which is further substituted with a 2-hydroxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Hydroxybenzyl)naphthalene-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene-1-carboxylic acid and 2-hydroxybenzylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of naphthalene-1-carboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Amide Bond Formation: The activated carboxylic acid reacts with 2-hydroxybenzylamine to form the desired carboxamide. This reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

n-(2-Hydroxybenzyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of n-(2-Hydroxybenzyl)naphthalene-1-carboxaldehyde.

    Reduction: Formation of n-(2-Hydroxybenzyl)naphthalene-1-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, n-(2-Hydroxybenzyl)naphthalene-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form hydrogen bonds and participate in hydrophobic interactions.

Medicine

Medicinally, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism by which n-(2-Hydroxybenzyl)naphthalene-1-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function. The hydroxyl and carboxamide groups allow for hydrogen bonding and electrostatic interactions with biological targets, while the aromatic rings provide hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    n-(2-Methoxybenzyl)naphthalene-1-carboxamide: Similar structure but with a methoxy group instead of a hydroxyl group.

    n-(2-Hydroxyphenyl)naphthalene-1-carboxamide: Similar structure but with the hydroxyl group directly attached to the benzene ring.

Uniqueness

n-(2-Hydroxybenzyl)naphthalene-1-carboxamide is unique due to the presence of both a hydroxyl group and a benzyl group attached to the naphthalene ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

CAS No.

6944-60-1

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

N-[(2-hydroxyphenyl)methyl]naphthalene-1-carboxamide

InChI

InChI=1S/C18H15NO2/c20-17-11-4-2-7-14(17)12-19-18(21)16-10-5-8-13-6-1-3-9-15(13)16/h1-11,20H,12H2,(H,19,21)

InChI Key

VIGCYGYGZLIQKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=CC=C3O

Origin of Product

United States

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